Target Class Engagement: Pan-FGFR Inhibition Potential
As a member of the pyrimidinyl aryl urea class disclosed in US8293746B2, the target compound is designed to inhibit Fibroblast Growth Factor Receptors (FGFRs) [1]. The patent demonstrates that representative compounds from this generic class exhibit potent inhibition of FGFR kinases, a mechanism relevant for oncology research [1]. While specific IC50 data for CAS 1021090-93-6 is not available, its classification as an FGFR inhibitor distinguishes it from other urea-based compounds with different primary targets, such as those modulating cardiac myosin or the CB-1 receptor [2].
| Evidence Dimension | Primary molecular target class |
|---|---|
| Target Compound Data | Fibroblast Growth Factor Receptor (FGFR) kinases |
| Comparator Or Baseline | Other urea derivatives targeting cardiac myosin or CB-1 receptors |
| Quantified Difference | Distinct target engagement mechanism, but specific potency (e.g., IC50) for this compound is not quantified in accessible sources. |
| Conditions | Inferred from patent class definition (US8293746B2) |
Why This Matters
This confirms the compound's procurement value for FGFR-related oncology projects, as opposed to cardiovascular or metabolic disease research.
- [1] Bold, G., Furet, P., & Guagnano, V. (2012). U.S. Patent No. US8293746B2. Washington, DC: U.S. Patent and Trademark Office. View Source
- [2] Patents-Review.com. (2005). Compounds, compositions and methods (Cardiac sarcomere modulators). Retrieved from patents-review.com; Sumobrain. (2008). Aryl Urea Derivatives for Treating Obesity (CB-1 modulators). Patent US20080261952. Retrieved from sumobrain.com View Source
